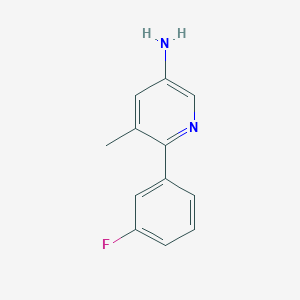
6-(3-Fluorophenyl)-5-methylpyridin-3-amine
Vue d'ensemble
Description
The compound “6-(3-Fluorophenyl)-5-methylpyridin-3-amine” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for “6-(3-Fluorophenyl)-5-methylpyridin-3-amine” are not available, similar compounds are often synthesized through methods such as the Petasis borono-Mannich multicomponent reaction . This involves the reaction of simple aldehydes, amines, and boronic acid precursors .Molecular Structure Analysis
The molecular structure of “6-(3-Fluorophenyl)-5-methylpyridin-3-amine” would likely be determined through methods such as X-ray diffraction, as is common for similar compounds . Density functional theory (DFT) might also be used to calculate the molecular structure .Chemical Reactions Analysis
The chemical reactions involving “6-(3-Fluorophenyl)-5-methylpyridin-3-amine” would likely depend on the specific conditions and reactants present. Pyrrolidine derivatives, for instance, have been shown to have a wide range of reactions due to their versatile scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-Fluorophenyl)-5-methylpyridin-3-amine” would likely be determined through a variety of experimental methods. For similar compounds, properties such as melting point, density, and refractive index are often determined .Applications De Recherche Scientifique
Blood Pressure and Toxicity
Research has explored compounds related to 6-(3-Fluorophenyl)-5-methylpyridin-3-amine, focusing on their effects on blood pressure and toxicity. For instance, 1-(3-fluorophenyl)-2-amino-ethanol and related compounds have shown pressor activity, with the primary amine exhibiting the strongest effects. This activity diminishes with alkyl substitution of the amine, and larger amino alkyl groups result in depressor effects instead of pressor actions. These findings suggest potential applications in cardiovascular research and drug development (Lands, 1952).
PET Imaging in Brain Research
Another study developed a PET tracer, [(11)C]MFTC, for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat and monkey brains. This tracer is synthesized using a process involving 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate, a related compound. This research is significant for neurology and psychology, as it provides a tool for studying brain activity and disorders (Kumata et al., 2015).
Antitumor Agents
A study on 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, closely related to the chemical , showed promising results as antitumor agents. This research focused on structure-activity relationships (SARs) and identified compounds with potent cytotoxic activity against various tumor cell lines, suggesting potential applications in oncology (Tsuzuki et al., 2004).
Polymer Electrolytes
A study on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes, synthesized via activated fluorophenyl-amine reaction, suggests applications in material science. This method allows precise control of cation functionality, indicating potential use in developing advanced materials (Kim et al., 2011).
Light Emitting Diodes
Research on polymer light-emitting diodes using green-emitting Ir(III) complexes and ligands like 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole indicates applications in electronics and photonics. This study highlights the role of such compounds in tuning emission spectra, vital for developing advanced display technologies (Cho et al., 2010).
Serotonin Receptor Antagonists
The synthesis of 3-(4-fluorophenyl)-2-isopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine, a potent 5HT7/5HT2 dual antagonist, involved compounds related to 6-(3-Fluorophenyl)-5-methylpyridin-3-amine. This research has implications for developing new psychiatric medications (LiangJimmy et al., 2011).
Safety And Hazards
Orientations Futures
The future directions for research on “6-(3-Fluorophenyl)-5-methylpyridin-3-amine” would likely depend on its potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals or other biologically active compounds .
Propriétés
IUPAC Name |
6-(3-fluorophenyl)-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-8-5-11(14)7-15-12(8)9-3-2-4-10(13)6-9/h2-7H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNVZAZRQKPOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-5-methylpyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



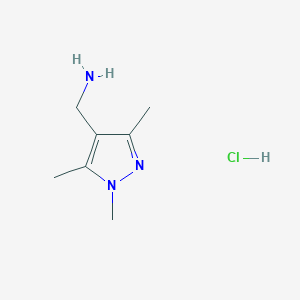
![2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid](/img/structure/B1393012.png)

![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)
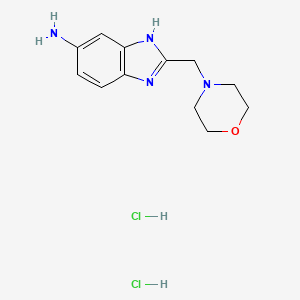
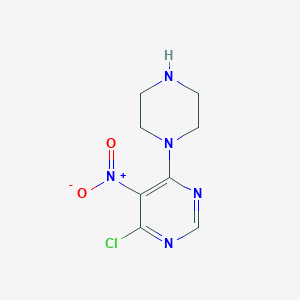
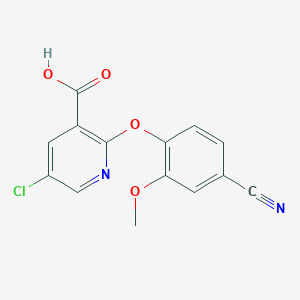
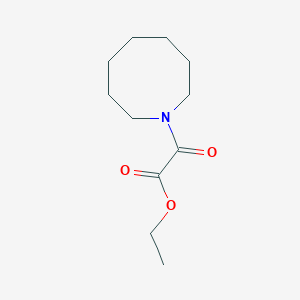
![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)
![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393029.png)
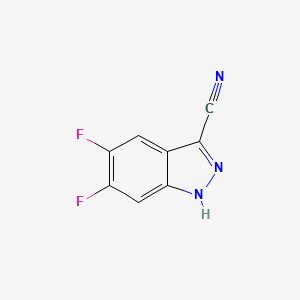
![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)
